molecular formula C22H18N2O5S2 B12048745 Methyl (2E)-2-[3-(acetyloxy)benzylidene]-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate

Methyl (2E)-2-[3-(acetyloxy)benzylidene]-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate

Cat. No.: B12048745
M. Wt: 454.5 g/mol
InChI Key: FPVLFTCKTHNUIC-GZTJUZNOSA-N
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Description

Methyl (2E)-2-[3-(acetyloxy)benzylidene]-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate is a complex organic compound that belongs to the class of thiazolopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2E)-2-[3-(acetyloxy)benzylidene]-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate typically involves multi-step organic reactions. The starting materials often include substituted benzaldehydes, thiazoles, and pyrimidines. The reaction conditions may involve:

    Condensation reactions: Using catalysts such as piperidine or pyridine.

    Cyclization reactions: Employing reagents like phosphorus oxychloride (POCl3) or acetic anhydride.

    Acetylation: Using acetic anhydride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of such compounds may involve:

    Batch reactors: For precise control over reaction conditions.

    Continuous flow reactors: For large-scale production with consistent quality.

    Purification techniques: Such as recrystallization, chromatography, and distillation to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl (2E)-2-[3-(acetyloxy)benzylidene]-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Employing reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Using nucleophiles or electrophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Halogenated solvents like dichloromethane (DCM) or chloroform (CHCl3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: May yield carboxylic acids or ketones.

    Reduction: May produce alcohols or amines.

    Substitution: Can result in various substituted derivatives.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: For studying enzyme interactions and cellular pathways.

    Medicine: As a potential therapeutic agent for treating diseases.

    Industry: In the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl (2E)-2-[3-(acetyloxy)benzylidene]-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibiting or activating enzymatic reactions.

    Receptors: Binding to cellular receptors to modulate signaling pathways.

    DNA/RNA: Interacting with genetic material to influence gene expression.

Comparison with Similar Compounds

Similar Compounds

    Thiazolopyrimidines: A class of compounds with similar structures and biological activities.

    Benzylidene derivatives: Compounds with benzylidene groups that exhibit diverse chemical properties.

    Thienyl compounds: Molecules containing thiophene rings with various applications.

Uniqueness

Methyl (2E)-2-[3-(acetyloxy)benzylidene]-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C22H18N2O5S2

Molecular Weight

454.5 g/mol

IUPAC Name

methyl (2E)-2-[(3-acetyloxyphenyl)methylidene]-7-methyl-3-oxo-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C22H18N2O5S2/c1-12-18(21(27)28-3)19(16-8-5-9-30-16)24-20(26)17(31-22(24)23-12)11-14-6-4-7-15(10-14)29-13(2)25/h4-11,19H,1-3H3/b17-11+

InChI Key

FPVLFTCKTHNUIC-GZTJUZNOSA-N

Isomeric SMILES

CC1=C(C(N2C(=O)/C(=C\C3=CC(=CC=C3)OC(=O)C)/SC2=N1)C4=CC=CS4)C(=O)OC

Canonical SMILES

CC1=C(C(N2C(=O)C(=CC3=CC(=CC=C3)OC(=O)C)SC2=N1)C4=CC=CS4)C(=O)OC

Origin of Product

United States

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